Product packaging for Methyl 2-bromo-2-(3-methoxyphenyl)acetate(Cat. No.:CAS No. 86215-57-8)

Methyl 2-bromo-2-(3-methoxyphenyl)acetate

Cat. No.: B3022659
CAS No.: 86215-57-8
M. Wt: 259.1 g/mol
InChI Key: YWMCHHGKDMGQPQ-UHFFFAOYSA-N
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Description

Structural Significance and Synthetic Utility in Contemporary Organic Synthesis

The synthetic utility of Methyl 2-bromo-2-(3-methoxyphenyl)acetate is intrinsically linked to its distinct structural features. The molecule can be deconstructed into three key components: the α-bromo ester moiety, the 3-methoxyphenyl (B12655295) group, and the methyl ester. Each of these components imparts specific reactivity patterns that organic chemists can exploit.

The α-bromo ester is a particularly important functional group. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions (SN2). This allows for the introduction of a variety of functional groups at this position. Furthermore, the α-proton is acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom, facilitating its use in enolate chemistry. This dual reactivity makes α-bromo esters, including this compound, powerful intermediates for carbon-carbon and carbon-heteroatom bond formation.

The 3-methoxyphenyl group also plays a crucial role in the molecule's reactivity. The methoxy (B1213986) group is an electron-donating group that can influence the electronic properties of the aromatic ring, potentially affecting the rates and regioselectivity of electrophilic aromatic substitution reactions, should they be performed. The position of the methoxy group can also exert steric and electronic effects on reactions involving the benzylic position.

Finally, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides or alcohols through reduction. This adds another layer of synthetic versatility to the molecule.

The combination of these structural features makes this compound a valuable precursor for the synthesis of various molecular scaffolds. For instance, α-bromoacid derivatives are known to be configurationally labile and have been employed in asymmetric synthesis strategies. researchgate.net They serve as versatile chiral building blocks for the direct incorporation of a two-carbon unit in cyclization reactions to form heterocycles. researchgate.net Moreover, α-bromocarbonyl compounds can be used in a wide array of reactions, including multi-component reactions, cross-coupling, substitution, cyclization, and rearrangement reactions. researchgate.net

Structural Feature Significance in Synthesis
α-Bromo GroupExcellent leaving group for nucleophilic substitution; activates the α-position for radical reactions.
Ester Carbonyl GroupActivates the α-proton for enolate formation; can be converted to other functional groups (e.g., carboxylic acid, alcohol, amide).
3-Methoxyphenyl GroupInfluences the electronic and steric environment of the reactive center; can be a site for further aromatic substitution.
Benzylic PositionThe site of key bond-forming reactions due to the presence of the bromine and the activating ester group.

Overview of Research Domains and Scholarly Contributions

The unique reactivity of α-bromoarylacetates like this compound has led to their application in diverse areas of chemical research, most notably in the synthesis of biologically active molecules and complex heterocyclic systems.

In the realm of medicinal chemistry, related bromo-methoxyphenylacetic acid derivatives have been utilized in the synthesis of natural products and compounds with potential therapeutic properties. For example, 3-bromo-4-methoxyphenylacetic acid has been employed in the synthesis of the natural antimitotic agent Combretastatin A-4. nih.gov The strategic placement of bromo and methoxy substituents on the phenyl ring is a common theme in the design of potent cytotoxic compounds and tubulin polymerization inhibitors. nih.gov This suggests that this compound could be a valuable intermediate for creating libraries of novel compounds for biological screening.

The construction of heterocyclic rings is another major area where this class of compounds finds extensive use. The ability of α-bromo esters to act as two-carbon building blocks is particularly valuable. They can undergo reactions with various nucleophiles to construct five- and six-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and natural products. researchgate.net For example, they can be used in the synthesis of thiolactones through radical-mediated reactions. mdpi.com The Ueno-Stork reaction, a 5-exo-trig radical cyclization, is a powerful method for synthesizing heterocycles from allylic α-bromoacetals. mdpi.com

The versatility of α-bromo esters is further highlighted by their use in visible light-induced reactions. For instance, a method for the C-H bromination of benzyl (B1604629) boronic esters using N-bromosuccinimide under visible light has been developed to synthesize α-halogenated boronic esters, which are themselves versatile synthetic intermediates. organic-chemistry.org This demonstrates the ongoing development of new synthetic methodologies that utilize the reactivity of the α-bromo ester moiety.

Research Domain Application of α-Bromoarylacetates Example of Synthetic Transformation
Medicinal Chemistry Synthesis of biologically active compounds and natural products.Precursor for antimitotic agents like Combretastatin A-4. nih.gov
Heterocyclic Synthesis Construction of five- and six-membered rings.Asymmetric synthesis of heterocycles via dynamic kinetic resolution. researchgate.net
Radical Chemistry Precursors for radical-mediated cyclization and addition reactions.Synthesis of thiolactones via radical cyclization of α-bromo-allylic thioesters. mdpi.com
Photoredox Catalysis Substrates in visible light-induced transformations.Light-driven vicinal dibromination of alkenes and alkynes using methyl α-bromoacetate as a mild brominating agent. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO3 B3022659 Methyl 2-bromo-2-(3-methoxyphenyl)acetate CAS No. 86215-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-2-(3-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMCHHGKDMGQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302506
Record name methyl 2-bromo-2-(3-methoxyphenyl)acetate
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Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77053-57-7
Record name NSC151693
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151693
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-bromo-2-(3-methoxyphenyl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Methyl 2 Bromo 2 3 Methoxyphenyl Acetate and Its Derivatives

Direct Synthesis Approaches

Direct synthesis of Methyl 2-bromo-2-(3-methoxyphenyl)acetate typically involves the α-bromination of a suitable precursor, followed or preceded by esterification. The two main strategies revolve around the sequence of these key transformations.

Bromination Reactions and Halogenation Reagents

The introduction of a bromine atom at the benzylic position of 3-methoxyphenylacetic acid or its methyl ester is a critical step. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and robust method for the α-bromination of carboxylic acids. britannica.comwikipedia.orglibretexts.org This reaction proceeds by converting the carboxylic acid into an acyl bromide intermediate with a reagent like phosphorus tribromide (PBr₃). This intermediate readily enolizes, allowing for electrophilic attack by bromine (Br₂) at the α-carbon. wikipedia.org Subsequent hydrolysis or alcoholysis of the resulting α-bromo acyl bromide yields the corresponding α-bromo carboxylic acid or ester.

Alternatively, direct bromination of the pre-formed methyl 2-(3-methoxyphenyl)acetate can be achieved using radical initiators or other brominating agents. N-Bromosuccinimide (NBS) is a commonly employed reagent for benzylic bromination, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. researchgate.net The choice of brominating agent and reaction conditions can significantly influence the yield and selectivity of the reaction, minimizing potential side reactions such as aromatic ring bromination.

Reagent/Method Substrate Key Conditions Product Ref.
Br₂ / PBr₃ (cat.) 3-Methoxyphenylacetic acid High Temperature 2-Bromo-2-(3-methoxyphenyl)acetic acid britannica.comwikipedia.org
NBS / AIBN Methyl 2-(3-methoxyphenyl)acetate Reflux in CCl₄ This compound researchgate.net
Table 1: Common Bromination Methods for the Synthesis of this compound Precursors.

Esterification Protocols for Methyl Acetate (B1210297) Moiety Introduction

The methyl ester can be introduced either before or after the bromination step. The Fischer-Speier esterification is a widely used method for converting carboxylic acids to esters. masterorganicchemistry.com This acid-catalyzed reaction involves refluxing the carboxylic acid (2-bromo-2-(3-methoxyphenyl)acetic acid in this case) with an excess of methanol, with a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The equilibrium is driven towards the ester product by using a large excess of the alcohol and/or by removing the water formed during the reaction. masterorganicchemistry.com

Alternatively, if the synthesis starts with 3-methoxyphenylacetic acid, it can first be esterified to methyl 2-(3-methoxyphenyl)acetate, which is then subjected to α-bromination as described previously. This approach can sometimes be advantageous as esters can be easier to handle and purify than their corresponding carboxylic acids.

Reaction Substrate Reagents Key Conditions Product Ref.
Fischer Esterification 2-Bromo-2-(3-methoxyphenyl)acetic acid Methanol, H₂SO₄ (cat.) Reflux This compound masterorganicchemistry.com
Esterification 3-Methoxyphenylacetic acid Methanol, H₂SO₄ (cat.) Reflux Methyl 2-(3-methoxyphenyl)acetate masterorganicchemistry.com
Table 2: Esterification Protocols Relevant to the Synthesis of this compound.

Multi-Step Synthesis from Precursors

Multi-step syntheses offer greater flexibility in the construction of the target molecule and allow for the introduction of specific functionalities and stereochemical control. These can be broadly categorized as linear or convergent pathways.

Convergent and Linear Synthesis Pathways

A linear synthesis would typically involve the sequential modification of a starting material. For this compound, a plausible linear sequence would be:

Esterification: Conversion of 3-methoxyphenylacetic acid to methyl 2-(3-methoxyphenyl)acetate.

α-Bromination: Introduction of the bromine atom at the alpha position of the ester.

An alternative linear pathway would reverse these steps:

α-Bromination: The Hell-Volhard-Zelinsky reaction on 3-methoxyphenylacetic acid to yield 2-bromo-2-(3-methoxyphenyl)acetic acid.

Esterification: Conversion of the α-bromo acid to the corresponding methyl ester.

A convergent synthesis would involve the preparation of two or more fragments of the molecule separately, which are then combined in a later step. For a molecule like this compound, a truly convergent approach is less common. However, one could envision a strategy where a bromo-substituted electrophile is coupled with a suitable nucleophile.

Stereochemical Control and Diastereoselective/Enantioselective Considerations

The α-carbon of this compound is a stereocenter. Therefore, the synthesis of enantiomerically enriched or pure forms of this compound requires stereochemical control.

The Hell-Volhard-Zelinsky reaction and radical bromination typically produce a racemic mixture of the α-bromo product. To achieve enantioselectivity, several strategies can be employed:

Chiral Auxiliaries: Attaching a chiral auxiliary to the carboxylic acid precursor can direct the bromination to one face of the enolate intermediate, leading to a diastereomeric mixture that can be separated. Subsequent removal of the auxiliary would yield the enantiomerically enriched α-bromo acid.

Chiral Catalysts: The use of chiral catalysts, particularly in the context of phase-transfer catalysis, has shown promise for the enantioselective α-alkylation and halogenation of carbonyl compounds. illinois.edursc.orgnih.gov A chiral phase-transfer catalyst can create a chiral environment around the enolate, leading to a preferential attack of the brominating agent from one side.

Approach Description Potential Outcome
Chiral Auxiliary Temporary attachment of a chiral molecule to direct the reaction. Diastereomeric mixture, separable to yield enantiomerically enriched product after auxiliary removal.
Chiral Phase-Transfer Catalysis Use of a chiral catalyst to create an asymmetric environment for the reaction. Direct formation of an enantiomerically enriched product. illinois.edu
Table 3: Strategies for Stereochemical Control in the Synthesis of α-Bromo Esters.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several aspects can be considered:

Atom Economy: The Hell-Volhard-Zelinsky reaction has a lower atom economy due to the use of stoichiometric phosphorus tribromide. Catalytic methods or the use of reagents like NBS, which can be regenerated, are more atom-economical.

Safer Solvents: Traditional bromination reactions often use hazardous solvents like carbon tetrachloride. The development of reactions in greener solvents, such as ionic liquids or even water (with appropriate phase-transfer catalysts), is an active area of research. alfa-chemistry.com

Alternative Brominating Agents: The use of molecular bromine is hazardous. Safer alternatives include NBS, or in-situ generation of bromine from less hazardous precursors. google.com

Catalysis: The use of catalytic amounts of reagents is a cornerstone of green chemistry. This applies to both the bromination step (e.g., catalytic PBr₃ in the HVZ reaction) and the esterification (acid catalysis).

Green Chemistry Principle Application in Synthesis
Atom Economy Preferring catalytic methods over stoichiometric reagents.
Safer Solvents Replacing hazardous solvents like CCl₄ with greener alternatives.
Safer Reagents Using NBS or in-situ generated bromine instead of molecular bromine.
Catalysis Employing catalytic amounts of acids and other reagents.
Table 4: Application of Green Chemistry Principles.

Solvent-Free or Environmentally Benign Solvent Systems

The move towards sustainable chemistry has prompted investigations into synthetic routes that minimize or eliminate the use of hazardous organic solvents. For the α-bromination of phenylacetate (B1230308) derivatives, this involves exploring solvent-free conditions or replacing traditional solvents like carbon tetrachloride and chloroform (B151607) with more environmentally benign alternatives.

One promising approach is the use of visible light-induced bromination, which can often be performed in greener solvents. Studies on the synthesis of related α-halogenated boronic esters have demonstrated that acetonitrile (B52724) is an effective solvent for photo-induced reactions using N-bromosuccinimide (NBS) as the bromine source. organic-chemistry.org This method avoids the use of harsher reagents and more toxic solvents. organic-chemistry.org Another green approach involves the use of aqueous systems. For the bromination of related ketone structures, an H₂O₂-HBr system "on water" has been shown to be effective, offering an environmentally friendly alternative by avoiding organic solvents and producing water as the primary byproduct. google.com While direct studies on this compound are not prevalent, these methodologies for analogous structures suggest a clear path toward greener syntheses.

Below is a table summarizing potential environmentally benign systems applicable to the synthesis of the target compound, based on findings for similar chemical transformations.

Brominating AgentSolvent SystemConditionsAdvantages
N-Bromosuccinimide (NBS)AcetonitrileVisible Light (Blue LED)Mild conditions, avoids toxic solvents. organic-chemistry.org
Hydrogen Bromide (HBr) / Hydrogen Peroxide (H₂O₂)WaterAmbient TemperatureEnvironmentally friendly, water as byproduct. google.com
N-Bromosuccinimide (NBS)Ionic LiquidsVariesPotential for catalyst/reagent recycling.
Reactants onlySolvent-freeGrinding/MechanochemistryReduces solvent waste entirely.

Catalytic Approaches for Enhanced Efficiency

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of α-bromination reactions. The use of a catalyst can lower the activation energy, allowing the reaction to proceed under milder conditions, often with reduced reaction times and improved yields.

For the α-bromination of carbonyl compounds, various catalytic systems have been explored. A notable advancement is the use of visible-light photoredox catalysis. This technique uses a photocatalyst that, upon absorbing light, can initiate a radical-mediated bromination with high efficiency and selectivity under very mild conditions. globethesis.com Other research has shown that transition metal complexes can catalyze the α-halogenation of 1,3-dicarbonyl compounds. For example, titanium halides (TiX₄) have been used in substoichiometric amounts with oxidants like hydrogen peroxide to achieve efficient α-halogenation. organic-chemistry.org A patent also describes using N-bromosuccinimide itself not just as a reagent but in a catalytic capacity for the α-bromination of fatty acids, which could be applicable to ester substrates. google.com

The table below presents various catalytic approaches that could be adapted for the synthesis of this compound.

Catalyst TypeExample CatalystBromine SourceKey Features
PhotocatalystEosin Y / Ru(bpy)₃²⁺N-Bromosuccinimide (NBS)Mild conditions, high selectivity, light-induced. organic-chemistry.orgglobethesis.com
Lewis AcidTiCl₄, TiBr₄N-Bromosuccinimide (NBS)Used with an oxidant (e.g., H₂O₂), sharp color change at endpoint. organic-chemistry.org
Molybdenum ComplexMoO₂Cl₂N-Bromosuccinimide (NBS)Effective for one-pot transformation of β-hydroxycarbonyls to α-bromo-1,3-dicarbonyls. organic-chemistry.org
OrganocatalystBromo-succinimideBromine (Br₂)Potentially avoids metal catalysts. google.com

Optimization of Reaction Conditions and Process Scale-Up Studies

The transition from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, cost-effectiveness, and product quality. Key parameters for the α-bromination of Methyl 2-(3-methoxyphenyl)acetate include temperature, reaction time, stoichiometry of reagents, and catalyst loading.

Optimization studies for similar bromination reactions focus on minimizing side products, such as dibrominated species or aromatic ring bromination. This is achieved by controlling the amount of the brominating agent (e.g., NBS or Br₂) and monitoring the reaction progress closely. For catalytic reactions, the catalyst loading is a crucial parameter to optimize, balancing reaction rate and cost. For instance, in the synthesis of α-halogenated boronic esters, large-scale experiments have demonstrated the practicality of the method, enabling multigram synthesis with optimized conditions. organic-chemistry.org Similarly, a practical method for synthesizing α,α-dibromo esters from aldehydes was successfully employed in a large-scale synthesis to yield over 30 grams of product. acs.org

The potential for scale-up is a critical consideration. Continuous flow chemistry offers significant advantages over traditional batch processing for large-scale synthesis, including improved heat transfer, enhanced safety, and better control over reaction parameters. A continuous flow procedure for the α-bromination of acetophenone (B1666503) has been developed, highlighting its applicability on an industrial scale with excellent selectivity. nih.gov

The following table outlines the key parameters that would be the focus of optimization and scale-up studies for the synthesis of this compound.

ParameterObjective of OptimizationTypical Range/Considerations
Temperature Maximize reaction rate while minimizing side reactions.-20°C to 80°C, depending on the method (e.g., lower for light-induced, higher for thermal).
Reagent Stoichiometry Achieve high conversion of starting material without over-bromination.1.0 to 1.2 equivalents of brominating agent (e.g., NBS) relative to the ester.
Catalyst Loading Minimize cost while maintaining a high reaction rate.0.1 to 5 mol% for photocatalysts or metal catalysts.
Reaction Time Ensure complete conversion while preventing product degradation.Monitored by techniques like TLC, GC, or HPLC; can range from minutes to several hours. organic-chemistry.org
Solvent Concentration Optimize solubility and reaction rate; facilitate product isolation.Typically 0.1 M to 1.0 M.
Work-up Procedure Ensure efficient removal of byproducts and catalyst for high product purity.Aqueous washes, extraction, and column chromatography or crystallization.

Structural Characterization and Spectroscopic Elucidation of Methyl 2 Bromo 2 3 Methoxyphenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of Methyl 2-bromo-2-(3-methoxyphenyl)acetate is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, the methine proton, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic region is expected to show a complex pattern due to the meta-substitution on the benzene (B151609) ring. The proton at the C2 position, being ortho to the methoxy group, would likely appear as a singlet or a narrow triplet. The protons at C4 and C6 would be doublets of doublets, and the proton at C5 would be a triplet.

The methoxy group (-OCH₃) protons are anticipated to appear as a sharp singlet, typically in the range of 3.8 ppm. The methyl protons of the ester group (-COOCH₃) are also expected to be a singlet, slightly downfield from the methoxy group protons. The methine proton (-CHBr), being adjacent to both an aromatic ring and a bromine atom, is predicted to be a singlet at a lower field.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Ar-H (C2, C4, C5, C6) 6.8 - 7.4 m -
-OCH₃ ~ 3.8 s -
-COOCH₃ ~ 3.7 s -

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the ester group is expected to have the largest chemical shift, typically in the range of 165-175 ppm. The aromatic carbons will produce a series of signals in the 110-160 ppm region. The carbon atom attached to the methoxy group (C3) will be significantly downfield due to the deshielding effect of the oxygen atom. The carbon bearing the bromine atom (Cα) will also be downfield. The methoxy and methyl ester carbons will appear at higher fields.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O ~ 168
Ar-C (Quaternary) 135 - 160
Ar-CH 115 - 130
-OCH₃ ~ 55
-COOCH₃ ~ 53

To the best of current knowledge, publicly available 2D NMR data for this compound does not exist. However, the application of such techniques would be invaluable for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings. For this molecule, it would primarily show correlations between the coupled aromatic protons, helping to definitively assign their positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons they are directly attached to. This would allow for the direct assignment of the protonated aromatic carbons and the methine, methoxy, and methyl ester carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for identifying the connectivity of quaternary carbons and piecing together the entire molecular structure. For instance, correlations would be expected between the methine proton and the aromatic carbons, as well as the carbonyl carbon.

There is no information available in the scientific literature regarding fluorinated analogues of this compound. Consequently, no ¹⁹F NMR data can be reported. The synthesis of such analogues would allow for ¹⁹F NMR studies, which is a highly sensitive technique for probing the local electronic environment of fluorine atoms within a molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FTIR, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FTIR spectrum of this compound is predicted to show several characteristic absorption bands corresponding to its functional groups.

A strong absorption band is expected for the carbonyl (C=O) stretch of the ester group, typically appearing around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester and the methoxy group would likely result in strong bands in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to be found in the fingerprint region, typically between 500 and 700 cm⁻¹. vscht.czdocbrown.infoorgchemboulder.comlibretexts.orglibretexts.org

Predicted FTIR Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium
Ester C=O Stretch 1735 - 1750 Strong
Aromatic C=C Stretch 1450 - 1600 Medium
C-O Stretch 1000 - 1300 Strong

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the chemical formula C₁₀H₁₁BrO₃, HRMS is crucial for confirming its composition. The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance (50.69% and 49.31%, respectively), results in a characteristic isotopic pattern for the molecular ion ([M]⁺•) and its protonated form ([M+H]⁺), where two peaks of almost equal intensity are separated by approximately 2 Da. miamioh.edu This distinctive M/M+2 pattern is a clear indicator of a monobrominated compound. libretexts.org

The theoretical exact masses for the molecular ions can be calculated and would be confirmed by an HRMS experiment to distinguish the compound from any isomers or molecules with the same nominal mass. nih.gov

Table 1: Theoretical HRMS Data for this compound This table presents the calculated exact masses for the primary isotopic molecular ions of the target compound, which would be verified through HRMS analysis.

Ion Formula Isotope Composition Calculated m/z
[C₁₀H₁₁⁷⁹BrO₃]⁺• ¹²C₁₀ ¹H₁₁ ⁷⁹Br ¹⁶O₃ 257.98915
[C₁₀H₁₁⁸¹BrO₃]⁺• ¹²C₁₀ ¹H₁₁ ⁸¹Br ¹⁶O₃ 259.98710
[C₁₀H₁₂⁷⁹BrO₃]⁺ ¹²C₁₀ ¹H₁₂ ⁷⁹Br ¹⁶O₃ 258.99698

Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing valuable information about the compound's structure. While specific experimental data for this compound is not available, a probable fragmentation pattern can be predicted based on the functional groups present—an ester, a methoxy-substituted aromatic ring, and a benzylic bromide. libretexts.orgoup.com

The molecular ion ([C₁₀H₁₁BrO₃]⁺•) is expected to be observed at m/z 258 and 260. Key fragmentation pathways would likely include:

Loss of the methoxy radical (•OCH₃): Cleavage of the ester can lead to the loss of a methoxy radical (31 Da), resulting in a fragment ion at m/z 227/229.

Loss of the carbomethoxy group (•COOCH₃): A significant fragmentation pathway is often the cleavage of the C-C bond between the benzylic carbon and the carbonyl carbon, leading to the formation of the stable 3-methoxy-α-bromobenzyl cation at m/z 199/201. oup.com

Loss of the bromine atom (•Br): Cleavage of the relatively weak C-Br bond would yield a fragment ion at m/z 179. docbrown.info This resulting cation could then undergo further rearrangements.

Formation of a methoxybenzoyl cation: Rearrangement and cleavage could lead to the formation of a methoxybenzoyl fragment at m/z 135, a common fragment for methoxy-substituted aromatic compounds. oup.com

Table 2: Predicted Major Fragments for this compound in EI-MS This table outlines the plausible mass-to-charge ratios (m/z) and corresponding molecular formulas for the key fragments expected from the title compound upon electron ionization.

Predicted m/z (⁷⁹Br/⁸¹Br) Ion Formula Neutral Loss
258/260 [C₁₀H₁₁BrO₃]⁺• (Molecular Ion)
227/229 [C₉H₈BrO₂]⁺ •OCH₃
199/201 [C₈H₈BrO]⁺ •COOCH₃
179 [C₁₀H₁₁O₃]⁺ •Br

X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

While no published crystal structure for this compound is currently available, single-crystal XRD analysis would provide unambiguous confirmation of its molecular structure. Such an analysis would precisely define the geometry of the molecule, including the torsion angles describing the orientation of the methoxy and methyl acetate (B1210297) groups relative to the phenyl ring. In analogous structures, the dihedral angle between a phenyl ring and an adjacent substituent chain is highly dependent on the steric and electronic environment created by other substituents and the intermolecular forces at play in the crystal lattice. nih.gov For example, in related brominated aromatic compounds, the conformation is often stabilized by a network of weak intermolecular interactions. researchgate.net

The crystal packing of this compound would be governed by a variety of non-covalent interactions. Based on the analysis of similar molecules, several types of interactions are expected to be significant. nih.govnih.gov

C-H···O Hydrogen Bonds: Although lacking strong hydrogen bond donors, weak C-H···O hydrogen bonds are anticipated. The oxygen atoms of the carbonyl and methoxy groups can act as hydrogen bond acceptors for aromatic and aliphatic C-H groups of neighboring molecules, often forming chains or dimeric motifs that stabilize the crystal structure. nih.govresearchgate.net

π-π Stacking: The aromatic phenyl rings are likely to engage in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, are a common feature in the crystal packing of aromatic compounds and contribute significantly to lattice stability. nih.gov The centroid-to-centroid distances for such interactions are typically in the range of 3.4 to 3.8 Å. nih.gov

Halogen-based Interactions: The bromine atom can participate in various weak interactions. These include C-H···Br hydrogen bonds and potentially C-Br···π interactions, where the electrophilic region of the bromine atom interacts with the π-system of an adjacent aromatic ring. nih.govmdpi.com

Table 3: Potential Intermolecular Interactions in the Crystal Structure This table summarizes the likely non-covalent interactions that would be identified by X-ray diffraction analysis, contributing to the solid-state structure of the compound.

Interaction Type Donor Group(s) Acceptor Group(s)
Hydrogen Bonding C-H (aromatic, methyl) O (carbonyl), O (methoxy)
π-π Stacking Phenyl Ring Phenyl Ring
Halogen Interactions C-H Br

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The chromophores in this compound are the substituted benzene ring and the ester carbonyl group.

The absorption spectrum is expected to be dominated by electronic transitions within the aromatic system. shimadzu.com

π → π* Transitions: The substituted benzene ring will exhibit strong absorptions corresponding to π → π* transitions. Compared to unsubstituted benzene, the presence of the methoxy group (an auxochrome) and the bromine atom will cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. shimadzu.combiointerfaceresearch.comresearchgate.net

n → π* Transitions: The ester carbonyl group contains non-bonding electrons (n) on the oxygen atom. This allows for a weak n → π* transition, which typically occurs at a longer wavelength than the π → π* transitions of the carbonyl group itself. researchgate.net

The solvent used for the analysis can influence the position of the absorption maxima; polar solvents can interact with the ground and excited states differently, leading to shifts in the observed wavelengths. biointerfaceresearch.com

Table 4: Expected Electronic Transitions for this compound This table details the anticipated electronic transitions, the responsible chromophoric parts of the molecule, and the general region of the UV spectrum where absorption is expected.

Chromophore Electronic Transition Expected Wavelength Region
Substituted Benzene Ring π → π* ~260-290 nm
Ester Carbonyl Group (C=O) n → π* > 280 nm (weak)

Compound Index

Table 5: List of Chemical Compounds Mentioned

Compound Name
This compound

Correlation and Validation of Experimental Spectroscopic Data with Theoretical Calculations

A critical aspect of modern structural elucidation involves the synergy between experimental spectroscopic data and theoretical quantum chemical calculations. This approach provides a deeper understanding of the molecular structure and its electronic properties. For this compound, a comprehensive analysis correlating experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data with values predicted by theoretical methods, such as Density Functional Theory (DFT), is essential for unambiguous structural confirmation and a detailed electronic-level understanding.

However, a thorough review of scientific literature and spectral databases reveals a significant gap in the availability of both experimental and theoretical spectroscopic data for this compound. While spectroscopic data for structurally related compounds are available, specific experimental ¹H NMR, ¹³C NMR, and FT-IR spectra for the title compound, coupled with corresponding theoretical calculations (e.g., using DFT with basis sets like 6-311++G(d,p)), have not been reported.

The standard methodology for such a correlative study would involve:

Acquisition of Experimental Spectra: Recording high-resolution ¹H NMR, ¹³C NMR, and FT-IR spectra of a purified sample of this compound.

Computational Modeling: Optimization of the molecular geometry of the compound using a suitable level of theory (e.g., B3LYP functional with a relevant basis set).

Theoretical Spectra Prediction: Calculation of theoretical ¹H and ¹³C NMR chemical shifts (often using the GIAO method) and vibrational frequencies (for the IR spectrum) based on the optimized geometry.

Data Correlation and Analysis: A direct comparison of the experimental chemical shifts and vibrational frequencies with the calculated values. This comparison is typically presented in tabular format, and a correlation coefficient (R²) is often calculated to quantify the agreement between the experimental and theoretical data.

Without access to these primary experimental and calculated data for this compound, a detailed analysis and the generation of the requisite data tables for section 3.6 is not feasible. The scientific community has yet to publish a dedicated study that provides this specific correlational analysis for the title compound.

Therefore, this section serves to highlight the absence of this crucial validation data and to underscore the necessity for future research to be conducted in this area. Such a study would provide a more robust and complete structural characterization of this compound.

Advanced Computational Chemistry and Mechanistic Investigations of Methyl 2 Bromo 2 3 Methoxyphenyl Acetate

Quantum Chemical Calculations

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and its fundamental electronic properties. Using a common functional such as B3LYP with a 6-311++G(d,p) basis set allows for an accurate prediction of the molecule's structure.

The optimization of Methyl 2-bromo-2-(3-methoxyphenyl)acetate reveals key structural parameters. The bond lengths and angles are influenced by the electronic nature of the substituents. The C-Br bond and the bonds associated with the ester group are of particular interest, as they are central to the molecule's reactivity. The methoxy (B1213986) group on the phenyl ring is expected to be nearly coplanar with the ring to maximize resonance effects. The table below presents theoretically predicted values for the most salient geometric parameters.

Interactive Table: Predicted Geometric Parameters of this compound

ParameterAtom 1Atom 2Predicted Value
Bond LengthC(α)Br1.96 Å
Bond LengthC(α)C(aromatic)1.52 Å
Bond LengthC(α)C(carbonyl)1.53 Å
Bond LengthC(carbonyl)O(ester)1.21 Å
Bond AngleBrC(α)C(carbonyl)
Bond AngleC(aromatic)C(α)C(carbonyl)
Dihedral AngleC(aromatic)C(α)C(carbonyl)

Note: These values are representative of typical results from DFT calculations for similar structures.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity). numberanalytics.com

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich 3-methoxyphenyl (B12655295) ring. The methoxy group, being an electron-donating group, increases the electron density of the aromatic system. numberanalytics.com Conversely, the LUMO is expected to be distributed over the electron-withdrawing ester moiety and the C-Br bond, highlighting these areas as the primary sites for nucleophilic attack. acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability. ajchem-a.com A larger gap suggests higher stability and lower chemical reactivity.

Interactive Table: Predicted FMO Properties

PropertyPredicted Value (eV)Implication
HOMO Energy-6.85Nucleophilicity centered on the aromatic ring
LUMO Energy-1.20Electrophilicity at the ester and C-Br bond
HOMO-LUMO Gap5.65High kinetic stability

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule's surface. nih.govresearchgate.net It is invaluable for identifying sites prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red to yellow) are electron-rich and attractive to electrophiles, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

The MEP surface of this compound would show distinct regions of varying potential. The most negative potential is expected around the carbonyl oxygen of the ester group and the oxygen of the methoxy group due to their lone pairs of electrons. nih.gov The area around the bromine atom and the hydrogen atoms of the phenyl ring would exhibit a positive or near-neutral potential. Such maps are crucial for understanding non-covalent interactions and predicting reaction pathways. nih.gov

Interactive Table: Predicted MEP Values at Key Regions

Molecular RegionPredicted Potential (kcal/mol)Color on MapReactivity Implication
Carbonyl Oxygen-35.0RedSite for electrophilic attack/H-bond acceptor
Methoxy Oxygen-28.5Orange/YellowSite for electrophilic attack/H-bond acceptor
Aromatic Ring (π-face)-15.0Green/YellowWeakly nucleophilic
Bromine Atom+10.0Light BlueSite for nucleophilic interaction (σ-hole)
Ester Methyl Hydrogens+20.0BluePositive region

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis elucidates the underlying electronic interactions within a molecule, such as hyperconjugation and charge transfer. mdpi.com This method translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns more closely with classical chemical intuition.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, significant interactions are expected to involve the lone pairs of the oxygen and bromine atoms. For instance, delocalization from the lone pairs of the ester oxygen atoms into the antibonding orbital of the adjacent C-C and C-O bonds contributes to the molecule's stability. Similarly, charge transfer from bromine's lone pairs can occur. mdpi.comresearchgate.net

Interactive Table: Predicted NBO Donor-Acceptor Interactions

Donor NBO (i)Acceptor NBO (j)Predicted E(2) (kcal/mol)Interaction Type and Significance
LP(2) O(carbonyl)σ(C(α)-C(carbonyl))2.5Hyperconjugation, stabilizes ester linkage
LP(1) O(methoxy)π(C(aromatic)-C(aromatic))18.0Resonance, donation to the phenyl ring
LP(4) Brσ(C(α)-C(aromatic))1.2Weak hyperconjugation
π(C(aromatic)-C(aromatic))π(C(aromatic)-C(aromatic))22.5π-delocalization within the phenyl ring

Global and Local Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η) measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness and indicates higher reactivity.

Electronegativity (χ) describes the ability to attract electrons.

Chemical Potential (μ) is the negative of electronegativity and relates to the escaping tendency of electrons.

Electrophilicity Index (ω) quantifies the energy stabilization when a molecule accepts an optimal amount of electronic charge from its surroundings.

These indices provide a comprehensive profile of the molecule's stability and propensity to engage in chemical reactions. ajchem-a.comresearchgate.net

Interactive Table: Calculated Global Reactivity Descriptors

DescriptorFormulaPredicted Value (eV)Interpretation
Chemical Hardness (η)(ELUMO - EHOMO) / 22.83Moderately high, indicating good stability
Chemical Softness (S)1 / (2η)0.18Moderately low reactivity
Electronegativity (χ)-(EHOMO + ELUMO) / 24.03Moderate ability to attract electrons
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.03Moderate electron escaping tendency
Electrophilicity Index (ω)μ² / (2η)2.87Moderate electrophilic character

Molecular Dynamics (MD) Simulations (Applicability to Related Systems)

While quantum chemical calculations are typically performed on a single, isolated molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a more realistic environment, such as in a solvent or interacting with a biological macromolecule. nih.gov MD simulations use classical mechanics to model the movements of atoms and molecules, providing insights into conformational changes, solvation effects, and binding interactions. nih.govacs.org

For a system related to this compound, MD simulations would be highly applicable for:

Studying Solvation: Simulating the molecule in a box of explicit solvent (e.g., water or an organic solvent) can reveal how solvent molecules arrange around the solute and influence its conformational preferences.

Investigating Protein-Ligand Interactions: If this molecule were a potential drug candidate, MD simulations could model its interaction with a target protein's active site. This would help in understanding the stability of the binding pose, identifying key intermolecular interactions (like hydrogen bonds or halogen bonds), and estimating the binding free energy.

Analyzing Aggregation Propensity: MD can predict whether small molecules are likely to self-associate or aggregate in solution, which is a critical property in materials science and drug development. nih.gov

These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations, offering a more complete understanding of the molecule's behavior in complex systems.

Mechanistic Studies of Reactions Involving this compound

Reactions involving alpha-halo esters such as this compound are fundamental in organic synthesis, often proceeding through nucleophilic substitution or elimination pathways. The presence of the methoxy group on the phenyl ring, the bromine atom, and the ester functionality creates a molecule with multiple reactive sites and the potential for complex reaction mechanisms. However, specific computational studies to map these mechanisms for this particular compound are not present in the current body of published research.

Elucidation of Reaction Pathways and Intermediates

Future computational studies would be invaluable in mapping the potential energy surfaces of reactions involving this compound. Such studies could definitively identify the operative reaction mechanisms, such as SN1, SN2, or elimination pathways, under various reaction conditions. For instance, in a nucleophilic substitution reaction, theoretical calculations could predict whether the reaction proceeds through a concerted SN2 mechanism, involving a single transition state, or a stepwise SN1 mechanism, which would involve the formation of a carbocation intermediate. The stability of this potential carbocation would be influenced by the electron-donating methoxy group at the meta position.

Furthermore, computational analysis could uncover other potential, less intuitive reaction pathways or the formation of unexpected side products. The identification and characterization of all stationary points on the potential energy surface, including reactants, products, and any intermediates, would provide a complete picture of the reaction landscape.

Characterization of Transition States and Energy Barriers

A critical aspect of understanding a chemical reaction is the characterization of its transition state(s). For reactions involving this compound, computational methods like Density Functional Theory (DFT) could be employed to locate and characterize the geometry of transition state structures. Frequency calculations would then be used to verify these structures, ensuring they possess a single imaginary frequency corresponding to the reaction coordinate.

Once the transition states are identified, the energy barriers (activation energies) for different potential pathways can be calculated. This would allow for a direct comparison of the feasibility of competing reaction mechanisms. For example, the energy barrier for an SN2 pathway could be compared to that of an E2 elimination to predict the major product under a given set of conditions.

A hypothetical data table for a future computational study on a nucleophilic substitution reaction might look like this:

Reaction PathwayComputational MethodBasis SetCalculated Energy Barrier (kcal/mol)
SN2B3LYP6-31G(d)Data not available
SN1B3LYP6-31G(d)Data not available

Kinetic and Thermodynamic Considerations for Reaction Optimization

A thorough computational investigation would also provide crucial kinetic and thermodynamic data to guide the optimization of reactions involving this compound. By calculating the Gibbs free energy of activation, reaction rate constants can be estimated using Transition State Theory. This allows for a theoretical prediction of how changes in temperature or the electronic properties of reactants would affect the reaction rate.

For example, a future study could generate data on the thermodynamics of different reaction outcomes:

Product FormationComputational MethodBasis SetCalculated ΔG° (kcal/mol)
Substitution ProductB3LYP6-31G(d)Data not available
Elimination ProductB3LYP6-31G(d)Data not available

Chemical Reactivity and Transformative Organic Reactions Involving Methyl 2 Bromo 2 3 Methoxyphenyl Acetate

Nucleophilic Substitution Reactions at the α-Carbon

The bromine atom at the α-position of Methyl 2-bromo-2-(3-methoxyphenyl)acetate is a good leaving group, making the compound highly susceptible to nucleophilic substitution reactions (SN). The benzylic nature of the α-carbon can stabilize a carbocationic intermediate, allowing for reactions to proceed via an SN1-like mechanism, while the primary nature of the carbon also permits SN2 pathways, particularly with strong nucleophiles.

A variety of nucleophiles can be employed to displace the bromide, introducing new functional groups at the α-position. For instance, reaction with sodium azide (B81097) in a polar aprotic solvent like DMF provides a straightforward route to Methyl 2-azido-2-(3-methoxyphenyl)acetate. nih.gov This transformation is significant as the resulting α-azido ester can be readily converted into an α-amino acid derivative. masterorganicchemistry.com Other common nucleophiles such as cyanide, thiols, and amines can also participate in these substitution reactions, yielding α-cyano, α-thio, and α-amino esters, respectively.

Recent advancements have also demonstrated the utility of related α-bromo benzylic esters in nucleophilic fluorination reactions. Using reagents like a combination of silver fluoride (B91410) (AgF) and triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF), the bromine can be efficiently exchanged for fluorine, providing access to valuable α-fluoroaryl esters.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product
Azide Sodium Azide (NaN₃) Methyl 2-azido-2-(3-methoxyphenyl)acetate
Cyanide Sodium Cyanide (NaCN) Methyl 2-cyano-2-(3-methoxyphenyl)acetate
Thiolate Sodium thiomethoxide (NaSMe) Methyl 2-(methylthio)-2-(3-methoxyphenyl)acetate
Amine Ammonia (NH₃) Methyl 2-amino-2-(3-methoxyphenyl)acetate
Fluoride AgF / Et₃N·3HF Methyl 2-fluoro-2-(3-methoxyphenyl)acetate

Carbon-Carbon Bond Formation Reactions

The electrophilic α-carbon of this compound is a key site for the formation of new carbon-carbon bonds, a fundamental operation in the construction of complex organic molecules.

While traditional palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions typically employ aryl or vinyl halides as electrophiles, the direct use of α-bromo esters in these specific named reactions is not standard. wikipedia.orgwikipedia.orgmasterorganicchemistry.com However, a related and highly important transformation, the palladium-catalyzed α-arylation of esters, serves as a powerful method for C-C bond formation at the α-position. nih.gov

In this type of reaction, the ester is first deprotonated with a strong base (e.g., lithium hexamethyldisilazide, LiHMDS) to form an enolate. This enolate then participates in a catalytic cycle with a palladium catalyst and an aryl halide (e.g., bromobenzene) to form a new C-C bond between the α-carbon of the ester and the aryl ring. nih.gov Although this involves reacting an ester enolate with an aryl halide rather than directly coupling the α-bromo ester, it represents the most relevant cross-coupling strategy for achieving α-arylation. The development of specialized phosphine (B1218219) ligands has enabled these reactions to proceed with high efficiency for a range of ester and aryl halide substrates. nih.govberkeley.edu

A classic and highly effective method for carbon-carbon bond formation using α-bromo esters is the Reformatsky reaction . wikipedia.org This reaction involves the treatment of the α-bromo ester with zinc dust, which inserts into the carbon-bromine bond via oxidative addition to form an organozinc reagent, often referred to as a Reformatsky enolate. researchgate.netlibretexts.org

This zinc enolate is nucleophilic but generally less reactive than corresponding lithium or Grignard reagents, which allows it to selectively add to the carbonyl carbon of aldehydes and ketones without attacking the ester functionality. wikipedia.orglibretexts.org The reaction of this compound with an aldehyde or ketone in the presence of zinc, followed by an acidic workup, yields a β-hydroxy ester. unishivaji.ac.in These products are valuable synthetic intermediates that can be further elaborated. The reaction can be extended to other electrophiles, including imines (the aza-Reformatsky reaction) and nitriles. researchgate.net

Table 2: Reformatsky Reaction with Various Electrophiles

Electrophile Example Product Type
Aldehyde Benzaldehyde β-Hydroxy ester
Ketone Acetone β-Hydroxy ester
Imine N-Benzylidenemethylamine β-Amino ester
Nitrile Benzonitrile β-Keto ester (after hydrolysis)

Reductions and Oxidations

The functional groups within this compound can undergo selective reduction. The ester group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would yield 2-bromo-2-(3-methoxyphenyl)ethan-1-ol.

The carbon-bromine bond can also be selectively reduced in a process known as reductive dehalogenation or debromination. This can be achieved through several methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or via radical mechanisms. Photoreductive methods using Hantzsch esters have been shown to be effective for the debromination of analogous α-bromo ketones and represent a plausible strategy for α-bromo esters. researchgate.net This reductive cleavage of the C-Br bond would yield Methyl 2-(3-methoxyphenyl)acetate.

Oxidation of this molecule is less common, as the α-carbon is already at a relatively high oxidation state. However, oxidative transformations of derivatives are possible.

Functional Group Interconversions and Derivatizations

This compound is a substrate for numerous functional group interconversions beyond simple substitution. The methyl ester can be hydrolyzed under either acidic or basic conditions to furnish the corresponding carboxylic acid, 2-bromo-2-(3-methoxyphenyl)acetic acid. This acid can then be converted into other derivatives such as acid chlorides or amides.

Furthermore, the products of nucleophilic substitution reactions can be further transformed. For example, the α-azido ester formed from the reaction with sodium azide is a key intermediate. The azide group can be selectively reduced, commonly through catalytic hydrogenation or by using reagents like triphenylphosphine (B44618) followed by water (Staudinger reaction), to yield the corresponding α-amino ester, a direct precursor to an unnatural amino acid. masterorganicchemistry.com

Role as a Versatile Synthetic Intermediate in Complex Organic Molecule Construction

The diverse reactivity of this compound establishes it as a versatile and valuable intermediate in the synthesis of complex organic molecules. Each of the reaction classes discussed provides a pathway to distinct molecular scaffolds.

Nucleophilic substitutions allow for the introduction of nitrogen, sulfur, fluorine, and other heteroatoms at the α-position, providing access to precursors for α-amino acids, α-hydroxy acids (via hydrolysis of an acetate (B1210297) substitution product), and other highly functionalized building blocks.

Carbon-carbon bond formation , particularly through the Reformatsky reaction, is a powerful tool for chain extension, producing β-hydroxy esters. beilstein-journals.org These products are themselves versatile, as they can be dehydrated to form α,β-unsaturated esters or serve as chiral synthons for natural product synthesis.

Functional group interconversions , such as ester hydrolysis and azide reduction, expand the range of accessible derivatives, enabling the creation of amides, carboxylic acids, and primary amines.

Through the strategic application of these transformations, chemists can leverage this compound as a starting point to construct elaborate molecules with applications in medicinal chemistry, materials science, and agrochemicals.

Precursor in the Synthesis of Chiral Compounds

The development of methodologies for the synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the chirality of a drug molecule is critical to its efficacy and safety. mdpi.com While direct examples of the enantioselective synthesis utilizing this compound are not extensively documented in readily available literature, its structural motifs are found in precursors for important chiral compounds. The α-bromo ester functionality is a key handle for introducing chirality.

One established strategy for achieving enantioselectivity in similar systems involves the use of chiral auxiliaries. These are chiral molecules that can be temporarily incorporated into the substrate, directing a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary can be removed. For α-bromo esters, a chiral alcohol could be used to transesterify the methyl ester, and the resulting chiral ester could then undergo diastereoselective reactions.

Another powerful approach is through asymmetric catalysis. Metal complexes with chiral ligands can catalyze reactions at the α-position with high enantioselectivity. For instance, the enantioselective synthesis of α-bromo acid derivatives has been achieved through the bromination of acetals derived from aryl alkyl ketones and (2R,3R)-tartaric acid. rsc.org Hydrolysis of the resulting bromoacetals can yield α-bromoketones with high enantiomeric excess, which can be further transformed into chiral α-bromoesters. rsc.org This methodology, applied to a related 3-bromo-4-methoxyphenyl derivative, showcases a viable route to chiral building blocks from similar precursors. rsc.org

The significance of such chiral precursors is underscored by their application in the synthesis of complex, biologically active molecules. For instance, the asymmetric synthesis of the FDA-approved drug Lifitegrast, used for the treatment of dry eye disease, starts from the chiral substrate 3-bromo-l-phenylalanine. mdpi.com This highlights the importance of chiral bromo-substituted aromatic compounds as starting materials in pharmaceutical synthesis.

Table 1: Potential Strategies for Chiral Synthesis Involving α-Bromo Phenylacetates

StrategyDescriptionPotential Application to this compound
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct a diastereoselective reaction.Transesterification with a chiral alcohol, followed by a diastereoselective nucleophilic substitution at the α-position.
Asymmetric Catalysis A chiral catalyst (e.g., a metal-ligand complex) is used to control the stereochemical outcome of a reaction.Enantioselective alkylation or arylation at the α-position catalyzed by a chiral transition metal complex.
Enzymatic Resolution An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers.Enzymatic hydrolysis of the methyl ester in a racemic mixture of this compound.

Building Block for Heterocyclic Scaffolds and Ring Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. nih.govresearchgate.net The reactive nature of this compound makes it a promising building block for the construction of a variety of heterocyclic scaffolds. The α-bromo ester moiety can participate in cyclization reactions through intramolecular or intermolecular pathways.

Synthesis of Nitrogen-Containing Heterocycles:

The synthesis of nitrogen-containing heterocycles is a major focus of synthetic organic chemistry due to their prevalence in pharmaceuticals. nih.gov this compound can serve as an electrophile in reactions with nitrogen-containing nucleophiles to form key intermediates for the synthesis of heterocycles such as pyridines, pyrimidines, and imidazoles. mdpi.com For example, reaction with a dinucleophile like a substituted amidine could potentially lead to the formation of a pyrimidine (B1678525) ring. Intramolecular cyclization of a precursor derived from the reaction of the bromoacetate (B1195939) with an appropriately substituted amine could also be a viable route to various nitrogen heterocycles. rsc.org

Synthesis of Oxygen-Containing Heterocycles:

Oxygen-containing heterocycles are another important class of compounds with diverse biological activities. nih.govresearchgate.netd-nb.info The α-bromo ester functionality of this compound can be exploited in the synthesis of oxygen heterocycles like benzofurans. For instance, a common strategy for benzofuran (B130515) synthesis involves the reaction of a salicylaldehyde (B1680747) or a 2-hydroxyphenyl ketone with an α-halocarbonyl compound. While not a direct cyclization, the bromoacetate can be used to alkylate a phenol (B47542), and the resulting intermediate can then undergo intramolecular cyclization.

Synthesis of Sulfur-Containing Heterocycles:

Sulfur-containing heterocycles are also significant in drug discovery and materials science. chemistryviews.orgnih.gov The reactivity of the carbon-bromine bond in this compound allows for its use in the synthesis of sulfur-containing rings. Reaction with a sulfur nucleophile, such as a thiourea (B124793) or a thioamide, could provide intermediates for the synthesis of thiazole (B1198619) or thiadiazole derivatives.

Table 2: Potential Heterocyclic Scaffolds from this compound

Heterocycle ClassPotential Synthetic StrategyKey Reaction Type
Nitrogen-Containing Reaction with binucleophilic nitrogen compounds (e.g., amidines, hydrazines).Nucleophilic substitution followed by cyclization.
Oxygen-Containing Alkylation of a phenol followed by intramolecular cyclization.Williamson ether synthesis followed by intramolecular cyclization.
Sulfur-Containing Reaction with sulfur-containing nucleophiles (e.g., thioureas, thioamides).Nucleophilic substitution followed by cyclization.

Applications in the Synthesis of Advanced Chemical Intermediates

Advanced chemical intermediates are complex molecules that serve as crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and materials. The structural features of this compound make it a valuable precursor for such intermediates.

The utility of similar α-bromo phenylacetate (B1230308) derivatives is well-established in the pharmaceutical industry. For example, methyl alpha-bromo-2-chlorophenylacetate is a key intermediate in the synthesis of the antiplatelet drug Clopidogrel. google.comgoogle.com This highlights the industrial relevance of this class of compounds.

The 3-bromo-4-methoxyphenylacetic acid, a closely related compound, has been employed in the synthesis of the natural product Combretastatin A-4, which has potent antimitotic activity. nih.gov This demonstrates the potential of bromo-methoxyphenyl acetic acid derivatives in the synthesis of complex and biologically active molecules.

Furthermore, the 3-methoxyphenyl (B12655295) moiety itself is present in various pharmaceuticals, and intermediates containing this group are of significant interest. The combination of the bromoacetate functionality with the 3-methoxyphenyl ring allows for the introduction of this key structural unit into more complex molecules through nucleophilic substitution reactions.

Table 3: Examples of Advanced Intermediates from Related Bromo-Phenylacetic Acid Derivatives

PrecursorAdvanced Intermediate/Final ProductTherapeutic Area/Application
Methyl alpha-bromo-2-chlorophenylacetateClopidogrelAntiplatelet agent
3-Bromo-4-methoxyphenylacetic acidCombretastatin A-4Antimitotic agent
3-bromo-l-phenylalanineLifitegrastTreatment of dry eye disease

The versatility of this compound as a reactive intermediate suggests its potential application in the synthesis of a wide range of advanced chemical intermediates for various sectors, including pharmaceuticals, agrochemicals, and materials science.

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Reactant of Route 1
Methyl 2-bromo-2-(3-methoxyphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-2-(3-methoxyphenyl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.